Cas no 2580095-46-9 (rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro3,2-bpyridine-5-carboxylic acid)

Technical Introduction: rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro[3,2-b]pyridine-5-carboxylic acid is a chiral, Fmoc-protected bicyclic amino acid derivative. Its rigid octahydrofuro[3,2-b]pyridine scaffold provides conformational constraints, making it valuable for peptide modification and medicinal chemistry applications. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The carboxylic acid functionality allows for further derivatization or conjugation. This compound is particularly useful in designing peptidomimetics or constrained peptides to enhance stability, binding affinity, or bioavailability. Its stereochemical complexity and synthetic versatility make it a promising building block for drug discovery and biochemical research.
rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro3,2-bpyridine-5-carboxylic acid structure
2580095-46-9 structure
Product Name:rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro3,2-bpyridine-5-carboxylic acid
CAS No:2580095-46-9
MF:C23H23NO5
MW:393.432426691055
CID:5672238
PubChem ID:155858975
Update Time:2025-05-24

rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro3,2-bpyridine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2580095-46-9
    • rac-(3aR,5R,7aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,2-b]pyridine-5-carboxylic acid
    • (3As,5S,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-5-carboxylic acid
    • EN300-27150166
    • rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro3,2-bpyridine-5-carboxylic acid
    • Inchi: 1S/C23H23NO5/c25-22(26)20-9-10-21-19(11-12-28-21)24(20)23(27)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-21H,9-13H2,(H,25,26)/t19-,20-,21-/m0/s1
    • InChI Key: PKOYRLMSUOKHFU-ACRUOGEOSA-N
    • SMILES: O1CC[C@H]2[C@@H]1CC[C@@H](C(=O)O)N2C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 393.15762283g/mol
  • Monoisotopic Mass: 393.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 76.1Ų

rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro3,2-bpyridine-5-carboxylic acid Pricemore >>

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rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro3,2-bpyridine-5-carboxylic acid Related Literature

Additional information on rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro3,2-bpyridine-5-carboxylic acid

Rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro[3,2-b]pyridine-5-carboxylic Acid (CAS No. 2580095-46-9)

The compound rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro[3,2-b]pyridine-5-carboxylic acid (CAS No. 2580095-46-9) is a highly specialized chemical entity with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its complex bicyclic structure, which includes a fused pyridine ring system and a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests its utility in advanced chemical transformations and drug design.

Recent studies have highlighted the importance of such bicyclic compounds in medicinal chemistry due to their ability to modulate biological targets with high specificity. The octahydrofuro[3,2-b]pyridine core of this compound is particularly interesting, as it has been shown to exhibit favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These attributes make it an attractive scaffold for the development of novel therapeutic agents.

The Fmoc group attached to the pyridine ring plays a critical role in controlling the reactivity of the molecule during synthetic procedures. This group is commonly used to protect amino groups in peptide synthesis, but its application in this compound extends beyond traditional protective functions. Researchers have demonstrated that the Fmoc group can influence the electronic properties of the molecule, thereby modulating its interaction with biological targets. This dual functionality underscores the versatility of this compound in both synthetic and medicinal chemistry.

One of the most promising applications of rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro[3,2-b]pyridine-5-carboxylic acid lies in its potential as a precursor for more complex molecules. Its unique structure allows for further functionalization at multiple positions, enabling the creation of diverse derivatives with tailored biological activities. For instance, recent research has explored the use of this compound as a building block for constructing bioactive molecules targeting G-protein coupled receptors (GPCRs), which are implicated in numerous diseases.

In addition to its synthetic utility, this compound has shown intriguing pharmacological properties in preliminary studies. Preclinical data indicate that it exhibits moderate activity against certain enzymes and receptors, suggesting its potential as a lead compound for drug discovery efforts. Furthermore, its stereochemistry—specifically the racemic mixture nature—has been shown to influence its biological activity. This highlights the importance of stereochemical considerations in the development of chiral drugs.

The synthesis of rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro[3,2-b]pyridine-5-carboxylic acid involves a multi-step process that combines elements of organic synthesis and stereochemical control. Key steps include the construction of the bicyclic framework through ring-closing metathesis and subsequent functionalization with the Fmoc group. The use of palladium-catalyzed reactions has been particularly effective in achieving high yields and selectivity during these transformations.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular structure and purity, ensuring its reliability as a starting material for further research. Additionally, computational studies have provided insights into its electronic structure and potential binding modes with biological targets.

In conclusion, rac-(3aR,5R,7aR)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydrofuro[3,2-b]pyridine-5-carboxylic acid represents a valuable addition to the arsenal of tools available to chemists and pharmacologists. Its unique structure, versatile functional groups, and promising pharmacological profile make it an exciting candidate for further exploration in both academic and industrial settings.

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